1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- is a perfluorinated compound known for its unique chemical properties. The compound’s molecular formula is C8HF18NO4S2, and it has a molecular weight of 581.199 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- can be synthesized through the electrochemical fluorination of sulfolane . This method involves the use of an electrochemical cell where sulfolane is subjected to fluorination under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted products.
Wissenschaftliche Forschungsanwendungen
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of perfluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, especially in understanding the behavior of perfluorinated substances in biological systems.
Wirkmechanismus
The mechanism of action of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes through its unique chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide
- Nonafluorobutanesulfonyl fluoride
- Bis(nonafluorobutanesulfonyl)imide Sodium Salt
Uniqueness
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- is unique due to its specific perfluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to chemical degradation.
Eigenschaften
CAS-Nummer |
68298-07-7 |
---|---|
Molekularformel |
C11H8F9NO2S |
Molekulargewicht |
389.24 g/mol |
IUPAC-Name |
N-benzyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |
InChI |
InChI=1S/C11H8F9NO2S/c12-8(13,10(16,17)18)9(14,15)11(19,20)24(22,23)21-6-7-4-2-1-3-5-7/h1-5,21H,6H2 |
InChI-Schlüssel |
WZKSJOOHUDPYFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.